molecular formula C18H18N4OS B11672525 2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide

2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide

Cat. No.: B11672525
M. Wt: 338.4 g/mol
InChI Key: QKLIKYTUJFDXLZ-MOSHPQCFSA-N
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Description

2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-phenylethylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-phenylethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the benzodiazole derivative.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is synthesized by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the benzodiazole-sulfanyl intermediate with the acetohydrazide derivative under suitable conditions, such as refluxing in ethanol with a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially affecting the hydrazide moiety.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, introducing various functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Electrophilic reagents like halogens, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced hydrazide derivatives.

    Substitution Products: Functionalized benzodiazole derivatives.

Scientific Research Applications

2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-phenylethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: Utilization in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: Study of its interactions with biomolecules, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, while the sulfanyl and hydrazide groups can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual interaction can disrupt normal cellular functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetic acid
  • 3-methyl-2-(((1-methyl-1H-benzoimidazol-2-yl)sulfonyl)methyl)quinazolin-4(3H)-one
  • 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid

Uniqueness

2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(1Z)-1-phenylethylidene]acetohydrazide is unique due to its combination of a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C18H18N4OS/c1-13(14-8-4-3-5-9-14)20-21-17(23)12-24-18-19-15-10-6-7-11-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b20-13-

InChI Key

QKLIKYTUJFDXLZ-MOSHPQCFSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=CC=C3

Origin of Product

United States

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